![molecular formula C8H14ClNO2 B13548374 1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminospiro[33]heptane-1-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that features a spiro junction between two cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the formation of the spirocyclic scaffold from a common precursor. One approach starts with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. The olefination of this precursor is achieved using the titanium-based Tebbe protocol, as the standard Wittig reaction is not effective with this substrate . The construction of the second cyclobutane ring is accomplished through either dichloroketene addition or Meinwald oxirane rearrangement, depending on the substitution patterns in the target compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against H.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it inhibits H. pylori glutamate racemase by binding to the enzyme’s active site, thereby preventing the conversion of L-glutamate to D-glutamate . This inhibition disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.
Comparison with Similar Compounds
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: This compound is a conformationally restricted analogue of glutamic acid and is used to study glutamate receptor binding sites.
2,6-Functionalized spiro[3.3]heptane glutamate analogs: These compounds are used in the design of stereolibraries for drug discovery.
Uniqueness
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which provides a rigid framework that can be used to explore various spatial arrangements of functional groups. This rigidity makes it particularly valuable in the study of enzyme mechanisms and receptor binding sites.
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
3-aminospiro[3.3]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)5-4-7(8)2-1-3-7;/h1-5,9H2,(H,10,11);1H |
InChI Key |
VBRIJCDWIJDLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC2(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


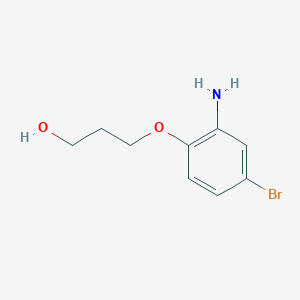
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
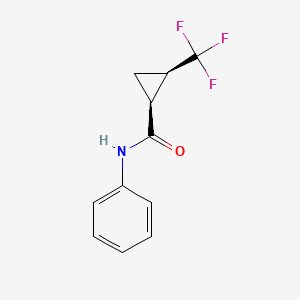
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)

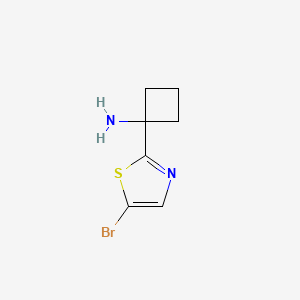

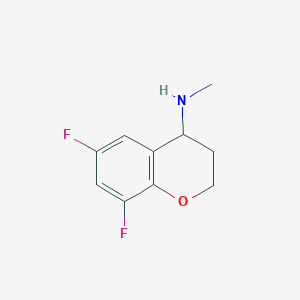
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)
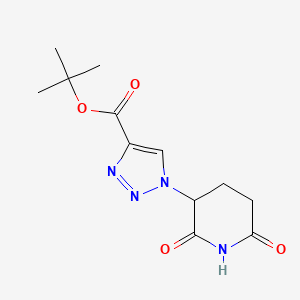
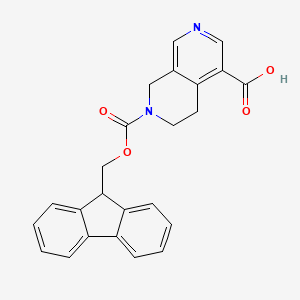

![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
